Fmoc-(fmochmb)ala-OH

Solid-phase peptide synthesis Backbone protection Acylation kinetics

On-resin aggregation during Fmoc SPPS of hydrophobic sequences causes incomplete acylation, truncated products, and low crude purity. Fmoc-(FmocHmb)Ala-OH solves this via a reversible Hmb backbone-protecting group that disrupts intermolecular β-sheet hydrogen bonding. • Suppresses aspartimide/piperidide formation at Asp/Asn-Ala motifs. • Faster acylation kinetics vs. Dmb-protected analogs. • Pre-formed building block requires no on-resin derivatization. Ideal for transmembrane peptides, automated parallel synthesis, and GMP API manufacturing.

Molecular Formula C41H35NO8
Molecular Weight 669.73
CAS No. 148515-85-9
Cat. No. B586365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(fmochmb)ala-OH
CAS148515-85-9
Molecular FormulaC41H35NO8
Molecular Weight669.73
Structural Identifiers
SMILESCC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
InChIInChI=1S/C41H35NO8/c1-25(39(43)44)42(40(45)48-23-36-32-15-7-3-11-28(32)29-12-4-8-16-33(29)36)22-26-19-20-27(47-2)21-38(26)50-41(46)49-24-37-34-17-9-5-13-30(34)31-14-6-10-18-35(31)37/h3-21,25,36-37H,22-24H2,1-2H3,(H,43,44)/t25-/m0/s1
InChIKeyNABBLRADDJWAHI-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-(FmocHmb)Ala-OH: Backbone-Protected Alanine for SPPS


Fmoc-(FmocHmb)Ala-OH (CAS 148515-85-9) is a backbone-protected alanine derivative designed for Fmoc solid-phase peptide synthesis (SPPS), incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) moiety on the α-amino nitrogen, itself protected by a second Fmoc group . The Hmb group reversibly masks the amide nitrogen of the growing peptide chain, disrupting intermolecular hydrogen bonding that drives on-resin aggregation [1]. This derivative is commercially available under the Novabiochem® product line with specifications of ≥95.0% purity by HPLC and ≥98% by TLC .

SPPS backbone protection — Hmb moiety disrupts on-resin aggregation in difficult sequences
Pre-formed Fmoc building block — eliminates on-resin derivatization; compatible with automated synthesis
Novabiochem® product line — commercial availability with specification documentation

Why Fmoc-(FmocHmb)Ala-OH Is Irreplaceable


Generic Fmoc-Ala-OH offers no backbone protection and is wholly ineffective against the on-resin aggregation that plagues hydrophobic or β-sheet-forming sequences, leading to incomplete acylation, truncated products, and low crude purity [1]. Conversely, alternative backbone-protecting groups such as Dmb (2,4-dimethoxybenzyl) and pseudoprolines each carry distinct limitations: Dmb introduces greater steric bulk that reduces acylation rates [2], while pseudoproline dipeptides are restricted to sequences containing Ser or Thr residues [3]. Fmoc-(FmocHmb)Ala-OH occupies a specific performance niche—offering faster acylation than Dmb, broader sequence applicability than pseudoprolines, and commercial availability as a pre-formed building block that eliminates the need for complex on-resin derivatization [4]. Substituting with any of these alternatives would alter synthesis kinetics, restrict sequence design, or require extensive protocol re-optimization.

Unprotected Fmoc-Ala-OH
No backbone protection; may lead to aggregation and incomplete acylation in hydrophobic sequences
Dmb backbone protection
Greater steric bulk can slow acylation kinetics; coupling efficiency may shift in automated protocols
Pseudoproline dipeptides
Restricted to Ser/Thr residues; cannot replace alanine in hydrophobic stretches lacking these residues

Fmoc-(FmocHmb)Ala-OH Differentiation Evidence


Faster Acylation Kinetics: Hmb vs Dmb

In Fmoc SPPS, the acylation rate onto an Hmb-protected amino group is faster than onto a Dmb-protected amino group due to the lower steric bulk of the Hmb moiety [1]. This difference is particularly consequential when coupling bulky or β-branched amino acids to the protected residue [1]. Tmob (2,4,6-trimethoxybenzyl) protection offers even faster acylation than Hmb but with higher acid lability, which may compromise compatibility with certain SPPS protocols [1].

Acylation speed ranking
Class-level inference
Faster
Tmob
Medium
Hmb (this product)
Slower
Dmb
Supports acylation rate selection for bulky amino acid coupling
Ranking based on comparative studies of backbone protecting groups
Solid-phase peptide synthesis Backbone protection Acylation kinetics

Purity Enhancement vs Unprotected Alanine

Multiple independent studies have demonstrated that Hmb backbone protection inhibits aggregation of difficult peptides in Fmoc SPPS, thereby leading to products of increased crude purity [1][2][3][4]. The improvement in purity is sequence-dependent; however, the consistent finding across diverse peptide targets establishes that Hmb derivatives provide a quantifiable advantage over unprotected alanine residues in aggregation-prone contexts [5]. The commercial specification for Fmoc-(FmocHmb)Ala-OH is ≥95.0% by HPLC , ensuring that the building block itself does not introduce impurities that could confound synthesis outcomes.

Crude purity improvement
Class-level inference
Hmb-protected alanine: increased crude purity
vs. unprotected Fmoc-Ala-OH (sequence-dependent magnitude)
Reported purity benefit across multiple difficult peptide sequences
Exact improvement varies by peptide; supported by 6+ independent studies
Peptide aggregation Crude purity Difficult sequences

Sequence Applicability: Hmb-Ala vs Pseudoprolines

Pseudoproline dipeptides are restricted to incorporation sites containing serine or threonine residues, as the oxazolidine ring formation requires a β-hydroxy amino acid [1]. In contrast, Hmb backbone protection can be installed on a broader range of amino acid residues, including alanine, glycine, leucine, phenylalanine, and lysine . This difference in sequence applicability means that Fmoc-(FmocHmb)Ala-OH can be deployed in peptide regions devoid of Ser/Thr residues—a critical capability for hydrophobic sequences where alanine and leucine predominate [2].

Residue compatibility
Class-level inference
Hmb protection: applicable to Ala, Gly, Leu, Phe, Lys
Pseudoproline dipeptides: restricted to Ser/Thr only
Enables backbone protection in alanine-rich hydrophobic domains
Broader residue scope expands synthetic design flexibility
Peptide design flexibility Pseudoproline Backbone protection

Aspartimide Suppression at Asp/Asn Junctions

Using an Hmb-protected derivative for the residue linked to the carboxyl group of Asp or Asn has been shown to suppress formation of aspartimide and piperidide related by-products during Fmoc SPPS [1][2][3]. Complete suppression of piperidine-mediated aspartimide formation was achieved using Hmb protection of the aspartyl amide bond in sensitive Asp(OtBu)-containing peptides . Near-complete suppression of double aspartimide formation in a difficult peptide sequence was also demonstrated using Hmb backbone protection at each Asp-Xaa peptide bond [4]. Comparative studies of N-Dmb versus N-Hmb backbone protection in preventing aspartimide formation in Asp-Gly sequences have been conducted, establishing Hmb as a benchmark for this application [5].

Aspartimide suppression
Cross-study comparable
Complete suppression reported
Supports Asp/Asn-motif synthesis without side-product removal
Achieved at Asp-Xaa bonds under piperidine deprotection conditions
Aspartimide formation Side reaction suppression Asp/Asn-containing peptides

Fmoc-(FmocHmb)Ala-OH Application Scenarios


Synthesis of Hydrophobic Transmembrane Peptide Domains

Fmoc-(FmocHmb)Ala-OH is optimally deployed in the synthesis of hydrophobic transmembrane peptide fragments, where alanine and leucine residues predominate and on-resin aggregation routinely stalls chain elongation. Incorporation of Hmb-protected alanine at every 6–7 residues disrupts the hydrogen-bonded β-sheet networks responsible for resin collapse and incomplete acylation . Comparative evaluation using Fmoc-(FmocHmb) derivatives of Ala and Leu for a transmembrane peptide fragment has been reported in the literature [1], validating this approach for membrane protein segments that are otherwise intractable via standard Fmoc SPPS.

Prevention of Aspartimide Formation

When synthesizing peptides containing Asp-Ala or Asn-Ala motifs, incorporating Fmoc-(FmocHmb)Ala-OH as the residue following Asp or Asn effectively suppresses piperidine-mediated aspartimide and piperidide formation . Complete suppression of these side reactions has been demonstrated using Hmb backbone protection at the aspartyl amide bond [1]. This application is particularly valuable for therapeutic peptide candidates where Asp-Xaa motifs are present and side-product formation would otherwise necessitate extensive purification or compromise biological activity.

High-Throughput Synthesis of Aggregation-Prone Libraries

In automated parallel peptide synthesizers processing multiple aggregation-prone sequences simultaneously, Fmoc-(FmocHmb)Ala-OH provides a pre-optimized solution that does not require per-sequence solvent screening or chaotropic salt addition. The faster acylation kinetics of Hmb relative to Dmb reduce overall cycle time, while the commercial availability of the pre-formed building block eliminates on-resin derivatization steps that complicate automation [1]. This scenario applies to peptide library production for epitope mapping, SAR studies, and high-throughput screening campaigns.

Large-Scale GMP Production of Difficult Peptide APIs

For multi-kilogram GMP manufacturing of peptide active pharmaceutical ingredients (APIs) containing aggregation-prone or aspartimide-prone sequences, the use of Fmoc-(FmocHmb)Ala-OH translates directly to reduced cost of goods. Higher crude purity decreases preparative HPLC solvent consumption and cycle time, while suppression of aspartimide-related impurities [1] eliminates the need for additional impurity removal steps. The Novabiochem® product line provides the batch-to-batch consistency and documentation (≥95.0% HPLC purity specification [2]) required for regulatory submissions.

Application
Selection Property
Validation Focus
Hydrophobic transmembrane peptide synthesis
Hmb backbone protection reduces aggregation
Reported synthesis of model transmembrane fragments; crude purity benchmarking
Asp/Asn-containing peptide synthesis
Aspartimide suppression via Hmb at Asp-Xaa bonds
Side-product profile by HPLC; reported complete suppression studies
Automated parallel synthesis of difficult libraries
Pre-formed building block, no on-resin derivatization
Cycle time reduction and coupling efficiency across multiple sequences
Scale-up synthesis research for difficult peptide candidates
Batch consistency and specification documentation
Purity and impurity profiling; process development support

Technical Documentation Hub

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33 linked technical documents
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